molecular formula C18H15NO2 B5818701 N-[4-(5-methylfuran-2-yl)phenyl]benzamide

N-[4-(5-methylfuran-2-yl)phenyl]benzamide

Cat. No.: B5818701
M. Wt: 277.3 g/mol
InChI Key: HXRGBTQEJOTBBR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[4-(5-methylfuran-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-13-7-12-17(21-13)14-8-10-16(11-9-14)19-18(20)15-5-3-2-4-6-15/h2-12H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRGBTQEJOTBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-methylfuran-2-yl)phenyl]benzamide typically involves the reaction of 4-aminobenzamide with 5-methylfurfural under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of green solvents and catalysts is also explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-methylfuran-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The benzamide group can be reduced to form an amine derivative.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[4-(5-methylfuran-2-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(5-methylfuran-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The furan ring and benzamide moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(5-methylfuran-2-yl)methyl]benzamide
  • 2-acetyl-5-methylfuran

Uniqueness

N-[4-(5-methylfuran-2-yl)phenyl]benzamide is unique due to the presence of both a benzamide and a 5-methylfuran moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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